REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[NH2:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][C:9]=1[N+:15]([O-:17])=[O:16].Br[CH2:19][CH2:20][O:21][CH3:22]>CN(C=O)C>[CH3:22][O:21][CH2:20][CH2:19][O:14][C:11]1[CH:12]=[CH:13][C:8]([NH2:7])=[C:9]([N+:15]([O-:17])=[O:16])[CH:10]=1 |f:0.1.2|
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Name
|
|
Quantity
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3.58 g
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Type
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reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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NC1=C(C=C(C=C1)O)[N+](=O)[O-]
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Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
1.34 mL
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Type
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reactant
|
Smiles
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BrCCOC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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the resultant reaction mixture
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Type
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TEMPERATURE
|
Details
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was refluxed for overnight
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
|
Then, the reaction mixture was filtered through celite
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Type
|
CONCENTRATION
|
Details
|
The filterate was concentrated
|
Type
|
ADDITION
|
Details
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diluted with ethyl acetate and water
|
Type
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CUSTOM
|
Details
|
The aqueous layer was separated
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Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate (3×30 mL)
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
CUSTOM
|
Details
|
dried on Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
COCCOC1=CC(=C(N)C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g | |
YIELD: PERCENTYIELD | 24% | |
YIELD: CALCULATEDPERCENTYIELD | 23.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |